molecular formula C20H20N2O4S B11199979 [4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](morpholin-4-yl)methanone

[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](morpholin-4-yl)methanone

Cat. No.: B11199979
M. Wt: 384.5 g/mol
InChI Key: GIXAAYPTYBZVOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-METHYLPHENYL)-1,1-DIOXIDO-4H-1,4-BENZOTHIAZIN-2-YLMETHANONE: is a complex organic compound with a unique structure that includes a benzothiazine ring, a morpholine ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHYLPHENYL)-1,1-DIOXIDO-4H-1,4-BENZOTHIAZIN-2-YLMETHANONE typically involves multiple steps, starting with the preparation of the benzothiazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the morpholine ring and the methylphenyl group is usually accomplished through subsequent substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity

Biology

In biological research, the compound’s interactions with biomolecules are of interest. Studies may focus on its binding affinity to proteins or its potential as a bioactive molecule.

Medicine

Medicinal chemistry explores the compound’s potential as a therapeutic agent. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industry, the compound may be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 4-(4-METHYLPHENYL)-1,1-DIOXIDO-4H-1,4-BENZOTHIAZIN-2-YLMETHANONE involves its interaction with molecular targets, such as enzymes or receptors. The benzothiazine ring can engage in π-π interactions with aromatic residues, while the morpholine ring may form hydrogen bonds with polar groups. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-METHYLPHENYL)-1,1-DIOXIDO-4H-1,4-BENZOTHIAZIN-2-YLMETHANONE
  • 4-(4-METHYLPHENYL)-1,1-DIOXIDO-4H-1,4-BENZOTHIAZIN-2-YLMETHANONE

Uniqueness

Compared to similar compounds, 4-(4-METHYLPHENYL)-1,1-DIOXIDO-4H-1,4-BENZOTHIAZIN-2-YLMETHANONE stands out due to the presence of the morpholine ring, which imparts unique electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

[4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C20H20N2O4S/c1-15-6-8-16(9-7-15)22-14-19(20(23)21-10-12-26-13-11-21)27(24,25)18-5-3-2-4-17(18)22/h2-9,14H,10-13H2,1H3

InChI Key

GIXAAYPTYBZVOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.